Superior Potency Against a Panel of Serine Proteases Compared to FOY-305 (Camostat Mesilate)
ONO-3403 demonstrates substantially higher potency against a panel of serine proteases compared to its direct analog, FOY-305 (camostat mesilate). In enzymatic assays, the half-maximal inhibitory concentration (IC50) for trypsin is 11 nM for ONO-3403, which is approximately 4.6-fold lower than the 51 nM IC50 reported for FOY-305 [1]. This pattern of enhanced inhibition is consistent across multiple targets including plasmin, kallikrein, and thrombin, with ONO-3403 exhibiting much lower IC50 values than FOY-305 [2].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Trypsin: 11 nM |
| Comparator Or Baseline | FOY-305 (Camostat Mesilate): 51 nM |
| Quantified Difference | ~4.6-fold lower IC50 for ONO-3403 |
| Conditions | Purified enzyme assay |
Why This Matters
This increased potency means researchers can use lower concentrations of ONO-3403 to achieve the same level of protease inhibition, potentially reducing off-target effects and experimental costs.
- [1] Hiwasa, T., et al. (1998). Potent growth-suppressive activity of a serine protease inhibitor, ONO-3403, toward malignant human neuroblastoma cell lines. Cancer Letters, 126(2), 221-225. View Source
- [2] Ohkoshi, M., & Okuda, S. (2001). Growth inhibition of mouse skin tumor by serine protease inhibitor ONO-3403. Anticancer Research, 21(3B), 1803-1808. View Source
